molecular formula C14H9N5S B11035780 2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11035780
M. Wt: 279.32 g/mol
InChI Key: ARVVQSPTSCFMRT-UHFFFAOYSA-N
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Description

2-(3-Pyridyl)-7-(3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound with a fused triazolo-pyrimidine ring system. It exhibits diverse pharmacological activities and has garnered attention in both medicinal and synthetic chemistry.

Preparation Methods

Synthetic Routes::

Industrial Production:: Industrial-scale production methods for this compound are not widely documented. the availability of starting materials and the synthetic versatility of the triazolo-pyrimidine core make it amenable to scale-up.

Chemical Reactions Analysis

Reactions::

    Oxidation: It can undergo oxidation reactions.

    Reduction: Reduction processes are feasible.

    Substitution: Substitution reactions at various positions are possible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.

Major Products:: The specific products formed depend on the reaction conditions and substituents present. Isolated derivatives may include functionalized triazolo-pyrimidine analogs.

Scientific Research Applications

Mechanism of Action

The precise mechanism by which this compound exerts its effects varies depending on its specific interactions with molecular targets. Further research is needed to elucidate these pathways comprehensively.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H9N5S

Molecular Weight

279.32 g/mol

IUPAC Name

2-pyridin-3-yl-7-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H9N5S/c1-2-10(8-15-5-1)13-17-14-16-6-3-12(19(14)18-13)11-4-7-20-9-11/h1-9H

InChI Key

ARVVQSPTSCFMRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=CC=NC3=N2)C4=CSC=C4

Origin of Product

United States

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